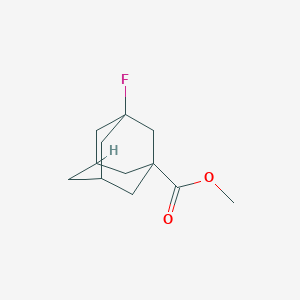

Methyl 3-fluoroadamantane-1-carboxylate

Description

Significance of Adamantane (B196018) Scaffolds in Organic Synthesis

Adamantane, a tricyclic hydrocarbon with a diamond-like structure, serves as a versatile and robust scaffold in organic synthesis. wikipedia.org Its rigid framework provides a well-defined three-dimensional geometry, making it an attractive building block for creating molecules with specific spatial arrangements. researchgate.net The lipophilic nature of the adamantane cage is a key feature, often utilized to enhance the bioavailability of drug candidates by facilitating their passage through biological membranes. nih.gov Furthermore, the adamantane moiety can improve the metabolic stability of pharmaceuticals by sterically shielding adjacent functional groups from enzymatic degradation. nih.gov Adamantane and its derivatives have been successfully incorporated into a number of clinically used drugs for a variety of therapeutic areas, including antiviral and antidiabetic treatments. nih.gov

Overview of Fluorinated Adamantane Derivatives

The incorporation of fluorine into the adamantane scaffold introduces significant changes to its properties. Fluorine's high electronegativity and small size can influence the electronic environment of the entire molecule, affecting its reactivity and intermolecular interactions. numberanalytics.com The carbon-fluorine bond is exceptionally strong, which can enhance the thermal and chemical stability of the resulting compound. numberanalytics.com

In the context of medicinal chemistry, fluorination is a widely used strategy to modulate a drug's pharmacokinetic and pharmacodynamic profile. It can alter a molecule's acidity, basicity, and lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net For instance, the introduction of fluorine can block sites of metabolism, leading to a longer half-life of a drug in the body. nih.gov

From a materials science perspective, fluorinated adamantanes are of interest for creating materials with low surface energy, high thermal stability, and unique optical and electrical properties. numberanalytics.com These characteristics make them potential candidates for applications in advanced polymers, coatings, and nanomaterials. numberanalytics.comrsc.org

Structural Context of Methyl 3-Fluoroadamantane-1-Carboxylate within Adamantane Frameworks

This compound is a derivative of adamantane characterized by two key functional groups attached to its cage structure: a fluorine atom at the 3-position and a methyl carboxylate group at the 1-position. The adamantane cage itself is composed of ten carbon atoms arranged in a rigid, strain-free conformation resembling a segment of the diamond lattice. wikipedia.org

While specific experimental data for the synthesis and detailed properties of this compound are not extensively available in the public domain, its structure suggests that it would be a valuable intermediate in the synthesis of more complex functionalized adamantanes. A plausible synthetic route could involve the fluorination of a precursor such as 3-hydroxyadamantane-1-carboxylic acid, followed by esterification. guidechem.com The study of analogous compounds, such as other fluorinated adamantane derivatives and adamantane-1-carboxylates, provides a basis for understanding the expected chemical behavior and potential applications of this specific molecule. nih.govmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-fluoroadamantane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FO2/c1-15-10(14)11-3-8-2-9(4-11)6-12(13,5-8)7-11/h8-9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDUXXEMJCBWDIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3CC(C1)CC(C3)(C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3 Fluoroadamantane 1 Carboxylate

Precursor Synthesis and Functional Group Introduction

The journey towards Methyl 3-fluoroadamantane-1-carboxylate begins with the carefully planned synthesis of its hydroxylated precursor, Methyl 3-hydroxyadamantane-1-carboxylate. This involves the initial preparation of adamantane (B196018) carboxylic acid derivatives and the introduction of the crucial hydroxyl group at the tertiary bridgehead position.

Synthesis of Methyl 3-Hydroxyadamantane-1-Carboxylate and Related Precursors

The primary precursor for the target molecule is Methyl 3-hydroxyadamantane-1-carboxylate. Its synthesis is typically achieved in a two-step process starting from the more readily available 1-adamantanecarboxylic acid.

The first step involves the selective oxidation of 1-adamantanecarboxylic acid to introduce a hydroxyl group at the 3-position, yielding 3-hydroxy-1-adamantanecarboxylic acid. A common and effective method for this transformation is the use of a strong oxidizing acid mixture, such as nitric acid in concentrated sulfuric acid. This process takes advantage of the stability of the adamantane cage and the directing effects of the existing carboxyl group. The reaction is carefully controlled, often at reduced temperatures, to favor the desired hydroxylation and minimize side reactions.

Once 3-hydroxy-1-adamantanecarboxylic acid is obtained, the next step is the esterification of the carboxylic acid group to form the corresponding methyl ester. The Fischer esterification is a widely employed method for this purpose. This reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction is an equilibrium process, and the use of excess methanol helps to drive the equilibrium towards the formation of the methyl ester.

An alternative route to precursors involves the reduction of 3-hydroxyadamantane-1-carboxylic acid to yield (3-hydroxyadamantan-1-yl)methanol. nih.gov However, for the synthesis of the target compound, the direct esterification of the carboxylic acid is the more straightforward approach.

Methodologies for Adamantanecarboxylic Acid Derivatives as Synthetic Intermediates

Adamantanecarboxylic acid and its derivatives are fundamental building blocks in the synthesis of a wide array of functionalized adamantanes. 1-Adamantanecarboxylic acid itself can be synthesized through various methods, including the Koch-Haaf reaction of 1-bromoadamantane (B121549) with formic acid in the presence of a strong acid.

The adamantane framework's unique structural and electronic properties make its derivatives attractive for various applications, and the carboxylic acid moiety provides a versatile handle for further chemical modifications. The synthesis of various esters, amides, and other derivatives from 1-adamantanecarbonyl chloride has been explored, highlighting the utility of adamantanecarboxylic acid as a key intermediate.

Direct Fluorination Strategies

With the precursor, Methyl 3-hydroxyadamantane-1-carboxylate, in hand, the next critical step is the introduction of the fluorine atom. This is achieved through direct deoxyfluorination, a reaction that replaces the hydroxyl group with a fluorine atom. This transformation is typically accomplished using specialized fluorinating reagents.

Deoxyfluorination Reactions Utilizing Specific Fluorinating Reagents

The conversion of the tertiary alcohol in Methyl 3-hydroxyadamantane-1-carboxylate to the corresponding fluoride (B91410) is a key transformation. This is generally achieved through nucleophilic fluorination, where a reagent delivers a fluoride ion to displace the activated hydroxyl group.

Diethylaminosulfur trifluoride (DAST) is a widely used and versatile reagent for the deoxyfluorination of alcohols. sigmaaldrich.com It is known for its ability to convert primary, secondary, and tertiary alcohols to their corresponding alkyl fluorides under relatively mild conditions. numberanalytics.com

The reaction of DAST with an alcohol proceeds through the formation of an intermediate alkoxyaminosulfur difluoride, which then undergoes nucleophilic attack by a fluoride ion, leading to the formation of the C-F bond. For a tertiary alcohol like Methyl 3-hydroxyadamantane-1-carboxylate, the reaction mechanism likely involves the formation of a tertiary carbocation intermediate, which is then trapped by the fluoride ion.

Typical reaction conditions for DAST-mediated fluorination involve dissolving the alcohol in an inert solvent, such as dichloromethane (B109758) (DCM), and adding DAST at a low temperature (e.g., -78 °C), followed by allowing the reaction to warm to room temperature. commonorganicchemistry.com The reaction's progress can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

Deoxo-Fluor®, or bis(2-methoxyethyl)aminosulfur trifluoride, is another effective deoxyfluorinating agent that serves as a more thermally stable alternative to DAST. organic-chemistry.orgorganic-chemistry.org It exhibits similar reactivity to DAST and can be used to convert alcohols to alkyl fluorides, often with improved safety and handling characteristics. enamine.net

The mechanism of fluorination with Deoxo-Fluor® is analogous to that of DAST, involving the activation of the alcohol and subsequent nucleophilic substitution by fluoride. sci-hub.se Given its ability to fluorinate a wide range of alcohols, including tertiary ones, Deoxo-Fluor® is a suitable reagent for the synthesis of this compound from its hydroxy precursor. researchgate.net

Experimental setups for Deoxo-Fluor® reactions are similar to those for DAST, typically employing an inert solvent and controlled temperature conditions. The choice between DAST and Deoxo-Fluor® may depend on factors such as the scale of the reaction, the specific substrate, and safety considerations, with Deoxo-Fluor® often being preferred for its higher thermal stability. organic-chemistry.org

Electrochemical Fluorination Techniques

Electrochemical fluorination represents a significant and effective method for the selective introduction of fluorine atoms into organic molecules, including adamantane derivatives. acs.orgnih.gov This technique offers a powerful alternative to traditional fluorinating agents, which are often hazardous and can lead to low selectivity. acs.org In the context of synthesizing this compound, electrochemical methods provide a direct route for C-H fluorination, particularly at the tertiary bridgehead positions of the adamantane cage. acs.orgacs.org

The process typically involves the anodic oxidation of the adamantane substrate in an electrolyte solution containing a fluoride source. acs.org A common and effective electrolyte system is a combination of a trialkylamine and hydrogen fluoride, such as Et₃N-5HF, which is less acidic than pure HF and can dissolve a variety of organic compounds. acs.org The selectivity of the fluorination is controlled by the oxidation potential. acs.orgnih.gov For adamantane derivatives, fluorine atoms are selectively introduced at the tertiary carbons due to the higher stability of the resulting carbocation intermediates at these positions. acs.org

Research has demonstrated that functional groups, including esters, are well-tolerated under these electrochemical conditions, making this method directly applicable to the fluorination of methyl adamantane-1-carboxylate to yield the desired this compound. acs.orgnih.govacs.org The reaction proceeds by generating a carbocation at the C-3 position of the adamantane ring through anodic oxidation, which is then captured by a fluoride ion from the electrolyte.

A simple and robust method for electrochemical alkyl C–H fluorination utilizes a nitrate (B79036) additive, a widely available fluorine source like Selectfluor, and carbon-based electrodes. nih.govnih.gov This approach has been shown to convert a wide variety of unactivated C–H bonds to C–F bonds and is noted for its scalability. nih.govnih.gov

The table below summarizes typical conditions and outcomes for the electrochemical fluorination of adamantane derivatives, which are analogous to the synthesis of the target compound.

| Substrate | Electrolyte/Fluorine Source | Oxidation Potential (V vs. Ag/Ag+) | Product | Yield (%) |

|---|---|---|---|---|

| Adamantane | Et₃N-5HF | 2.1 | 1-Fluoroadamantane | 75 |

| 1-Adamantanecarbonitrile | Et₃N-5HF | 2.4 | 3-Fluoro-1-adamantanecarbonitrile | 68 |

| Methyl adamantane-1-carboxylate | Et₃N-5HF | Not specified | This compound | Comparable yields expected |

| Adamantane Derivatives | Selectfluor / NaNO₃ | Not specified | Mono-fluorinated products | Synthetically useful yields |

Fluorodecarboxylation Approaches

Fluorodecarboxylation is a synthetic strategy that converts a carboxylic acid into an alkyl fluoride by replacing the carboxyl group with a fluorine atom, accompanied by the loss of carbon dioxide. organic-chemistry.org This method offers a regiospecific route to fluorinated compounds, as the position of the newly introduced fluorine atom is predetermined by the location of the original carboxylic acid group. organic-chemistry.org For the synthesis of fluorinated adamantanes, this approach would typically start from a substituted adamantane dicarboxylic acid.

One modern and powerful method for fluorodecarboxylation is visible-light-promoted photoredox catalysis. organic-chemistry.org This technique allows for the direct conversion of aliphatic carboxylic acids to the corresponding alkyl fluorides under mild, redox-neutral conditions. organic-chemistry.org The process generally employs an iridium-based photocatalyst, a fluorine source such as Selectfluor®, and a base, irradiated with blue LED light. organic-chemistry.org

The proposed mechanism involves the formation of a carboxyl radical through photon-induced oxidation of the carboxylate. organic-chemistry.org This radical then undergoes rapid extrusion of CO₂, generating an alkyl radical (in this case, an adamantyl radical). This radical is subsequently trapped by the fluorine atom donor (Selectfluor®) to form the C-F bond. organic-chemistry.org This method is broadly applicable to primary, secondary, and tertiary carboxylic acids and demonstrates high functional group tolerance. organic-chemistry.org

Starting with adamantane-1,3-dicarboxylic acid, this method could theoretically be used to synthesize 3-fluoro-adamantane-1-carboxylic acid, which can then be esterified to yield this compound. The regioselectivity is ensured because the initial carboxylic acid at the C-1 position remains while the one at C-3 is converted to a fluorine atom.

The table below outlines a representative system for photoredox-catalyzed fluorodecarboxylation.

| Starting Material | Catalyst System | Fluorine Source | Key Conditions | Potential Product |

|---|---|---|---|---|

| Adamantane-1,3-dicarboxylic acid | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (Photocatalyst) | Selectfluor® | Base (e.g., NaHCO₃), Blue LED light, Acetonitrile/Water solvent | 3-Fluoro-adamantane-1-carboxylic acid |

| General Aliphatic Carboxylic Acids | Ir-based photocatalyst | Selectfluor® | Base, Visible light | Alkyl Fluorides |

Multi-Step Synthesis Pathways and Optimization

Sequential Reaction Schemes for Stereoselective and Regioselective Synthesis

The synthesis of specifically substituted adamantane derivatives like this compound often necessitates multi-step pathways to ensure correct regiochemistry. The rigid cage-like structure of adamantane means that stereoselectivity is less of a concern than controlling the position of functional groups on the bridgehead carbons.

A common strategy for the regioselective synthesis of 1,3-disubstituted adamantanes involves starting with an already functionalized adamantane. google.com For instance, a plausible route to this compound begins with adamantane-1-carboxylic acid. google.commdpi.com This starting material ensures that one of the desired functional groups is already in place at a bridgehead position.

The subsequent steps focus on introducing the fluorine atom at another specific bridgehead position (C-3). A typical sequence is as follows:

Hydroxylation: The adamantane-1-carboxylic acid is first hydroxylated at a different bridgehead position. This can be achieved through various oxidation methods. The directing effects of the existing carboxyl group and the inherent reactivity of the tertiary C-H bonds favor functionalization at the C-3 position.

Deoxyfluorination: The resulting 3-hydroxy-adamantane-1-carboxylic acid is then subjected to a deoxyfluorination reaction. Reagents like diethylaminosulfur trifluoride (DAST) are commonly used to replace the hydroxyl group with a fluorine atom.

Esterification: Finally, the carboxylic acid group of the 3-fluoro-adamantane-1-carboxylic acid is esterified to produce the target methyl ester. This is a standard transformation, often accomplished by reaction with methanol under acidic conditions or using reagents like thionyl chloride followed by methanol.

This sequential approach provides excellent regiocontrol, as the functional groups are introduced in a controlled order, leveraging the inherent properties of the adamantane scaffold.

Catalyst Systems and Reaction Condition Optimization in Synthetic Routes

The efficiency and success of multi-step syntheses depend heavily on the choice of catalyst systems and the optimization of reaction conditions for each step. researchgate.netresearchgate.net

For the C-H functionalization of adamantanes, photocatalysis in combination with H-atom transfer (HAT) catalysis has emerged as a powerful tool. amazonaws.com These dual catalyst systems can exhibit excellent chemoselectivity for the strong tertiary C-H bonds of the adamantane core, even in the presence of other functional groups. amazonaws.comresearchgate.net For instance, an iridium-based photoredox catalyst can be paired with an amine-based H-atom transfer catalyst to selectively activate a specific C-H bond for subsequent functionalization. amazonaws.com Optimization of such a system would involve screening different photocatalysts, HAT catalysts, solvents, and light sources to maximize the yield and regioselectivity of the hydroxylation or a direct fluorination step.

In fluorination reactions, particularly deoxyfluorination, the choice of fluorinating agent and reaction conditions is critical. While DAST is effective, optimizing temperature, solvent, and reaction time is necessary to prevent side reactions and ensure high conversion.

For Friedel-Crafts type reactions, which can also be used to functionalize the adamantane core, the choice of Lewis acid catalyst is paramount for controlling regioselectivity. d-nb.info For example, while AlCl₃ might be a common catalyst, others like InCl₃ or Ga(OTf)₃ could offer different selectivity profiles, particularly when aryl groups are being introduced. d-nb.info

Optimization is an iterative process. researchgate.netresearchgate.net A typical optimization table for a synthetic step might involve varying parameters like catalyst loading, temperature, concentration, and reaction time to identify the conditions that provide the highest yield of the desired product. researchgate.net For example, in the esterification step, optimizing the acid catalyst concentration and temperature can maximize the conversion to this compound while minimizing potential degradation.

The table below illustrates key variables that are typically optimized for catalytic reactions in the synthesis of adamantane derivatives.

| Reaction Step | Catalyst System | Variables for Optimization | Desired Outcome |

|---|---|---|---|

| C-H Hydroxylation | Photoredox / H-Atom Transfer Catalyst | Catalyst loading, solvent, light intensity, temperature | High yield and regioselectivity for 3-hydroxy derivative |

| Deoxyfluorination | N/A (Stoichiometric Reagent) | Fluorinating agent (e.g., DAST), temperature, reaction time, solvent | High conversion, minimal side products |

| Esterification | Acid Catalyst (e.g., H₂SO₄) | Catalyst concentration, temperature, methanol equivalents | High yield of the methyl ester |

Chemical Transformations and Derivatization of Methyl 3 Fluoroadamantane 1 Carboxylate

Hydrolysis and Saponification Reactions to 3-Fluoroadamantane-1-Carboxylic Acid

The conversion of methyl 3-fluoroadamantane-1-carboxylate to its corresponding carboxylic acid, 3-fluoroadamantane-1-carboxylic acid, is a fundamental transformation. This is typically achieved through standard ester hydrolysis or saponification procedures.

Acid-Catalyzed Hydrolysis: In this process, the ester is heated in the presence of an aqueous acid, such as hydrochloric acid or sulfuric acid. The reaction is an equilibrium process, and the use of a large excess of water drives it towards the formation of the carboxylic acid and methanol (B129727). masterorganicchemistry.com

Base-Mediated Saponification: A more common and often irreversible method is saponification, which involves treating the ester with a strong base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution. This reaction produces the carboxylate salt, which is then protonated in a subsequent acidic workup step to yield the final 3-fluoroadamantane-1-carboxylic acid.

These reactions are foundational for preparing derivatives that require a free carboxylic acid group, such as amides or other esters via different alcohols.

Further Fluorination and Polyfluorination Reactions

The adamantane (B196018) cage can be further functionalized with additional fluorine atoms, leading to di- and tri-fluorinated derivatives, which are of interest for their unique electronic and physical properties.

Starting from a monofluorinated adamantane derivative, the introduction of a second fluorine atom at another bridgehead position can be accomplished through a multi-step sequence. A common strategy involves the hydroxylation of a tertiary C-H bond, followed by deoxofluorination. For instance, a practical route to polyfluorinated adamantanes utilizes potassium permanganate-mediated bridgehead hydroxylation, followed by fluorination with a reagent like diethylaminosulfur trifluoride (DAST). researchgate.net This sequential approach allows for the controlled introduction of fluorine atoms at specific bridgehead positions.

The synthesis of the fully bridgehead-fluorinated derivative, methyl 3,5,7-trifluoroadamantane-1-carboxylate, follows an iterative application of the hydroxylation-fluorination sequence. researchgate.net Starting from a 3,5-difluoro-adamantane intermediate, the remaining tertiary C-H bond at the C7 position can be hydroxylated and subsequently converted to a C-F bond. This method provides a controlled pathway to 3,5,7-trifluoroadamantane-1-carboxylic acid, which can then be esterified to the methyl ester. researchgate.netnih.gov The synthesis of these polyfluorinated compounds is crucial for developing novel materials and biologically active molecules where lipophilicity and electronic properties are finely tuned. researchgate.net

Amidation and Esterification Reactions

The carboxylate moiety of this compound is a key site for derivatization.

Amidation: Amides are typically synthesized from the corresponding carboxylic acid. Therefore, this compound is first hydrolyzed to 3-fluoroadamantane-1-carboxylic acid. The resulting acid can then be coupled with a primary or secondary amine using a variety of coupling agents, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). organic-chemistry.orgresearchgate.net Alternatively, direct amidation of the ester is possible, often catalyzed by Lewis acids or other reagents that activate the ester for nucleophilic attack by an amine. mdpi.com Silicon-based reagents have also been shown to be effective for the direct conversion of carboxylic acids to amides. nih.gov

Esterification (Transesterification): While the starting material is a methyl ester, it can be converted to other esters through transesterification. This reaction involves heating the methyl ester with a different alcohol in the presence of an acid or base catalyst. The equilibrium can be driven towards the desired product by using a large excess of the new alcohol or by removing methanol as it is formed. More commonly, the methyl ester is first hydrolyzed to the carboxylic acid, which is then subjected to Fischer esterification with the desired alcohol under acidic conditions. masterorganicchemistry.comchemguide.co.uk This two-step approach is often more efficient and versatile for creating a library of different ester derivatives. masterorganicchemistry.com

| Reaction Type | Typical Reagents | Intermediate | Final Product Type |

|---|---|---|---|

| Amidation | 1. NaOH or H2SO4/H2O 2. Amine (R-NH2), Coupling Agent (e.g., HBTU) | 3-Fluoroadamantane-1-carboxylic acid | Amide |

| Esterification | 1. NaOH or H2SO4/H2O 2. Alcohol (R-OH), Acid Catalyst (e.g., H2SO4) | 3-Fluoroadamantane-1-carboxylic acid | Ester |

Nucleophilic Substitution Reactions at the Adamantane Core

Nucleophilic substitution directly on the sp³-hybridized carbon atoms of the adamantane core is generally challenging due to steric hindrance and the instability of the resulting carbocation at a bridgehead position (in the case of an Sₙ1 mechanism). The fluorine atom at the C3 position is a poor leaving group under typical nucleophilic substitution conditions. Unlike in polyfluoroarenes where SₙAr reactions are common, the saturated adamantane system does not have a low-lying π* orbital to stabilize an intermediate. nih.gov Therefore, direct displacement of the fluoride (B91410) by common nucleophiles is not a synthetically viable pathway. Functionalization of the adamantane core typically proceeds through other mechanisms, such as those involving radical intermediates or carbocations generated under strongly acidic conditions. researchgate.netcolab.ws

Radical Reactions and C-H Functionalization

The adamantane framework is particularly amenable to radical-mediated C-H functionalization, especially at the tertiary bridgehead positions, due to the relative stability of the corresponding adamantyl radical. nih.gov This provides a powerful strategy for introducing functional groups at positions other than C1 and C3.

The C-H bonds at the remaining bridgehead positions (C5 and C7) of this compound can be selectively functionalized. uni-giessen.de These reactions are typically initiated by a radical initiator that abstracts a hydrogen atom from a bridgehead position, generating a tertiary adamantyl radical. nih.gov This radical can then be trapped by various reagents to introduce new functional groups.

Common C-H functionalization reactions include:

Alkylation: The adamantyl radical can add to electron-deficient alkenes in Giese-type reactions. nih.gov

Acylation: Introduction of an acyl group can be achieved through radical carbonylation or other acylation methods. nih.gov

Amidation: Direct amidation of C-H bonds has been reported using reagents like isocyanides in the presence of a radical initiator. nih.gov

Halogenation: Other halogens can be introduced at the bridgehead positions using radical halogenating agents.

These radical-based methods offer a direct route to poly-functionalized adamantanes that are not accessible through ionic pathways, highlighting the importance of C-H activation in expanding the chemical space of adamantane derivatives. rsc.org

| Reaction Type | Target Position | Key Intermediate | Potential Functional Groups Introduced |

|---|---|---|---|

| Radical Alkylation | C5, C7 (Bridgehead) | Tertiary Adamantyl Radical | Alkyl chains |

| Radical Amidation | C5, C7 (Bridgehead) | Tertiary Adamantyl Radical | Amide groups |

| Radical Acylation | C5, C7 (Bridgehead) | Tertiary Adamantyl Radical | Acyl groups |

Derivatization for Complex Molecular Architectures

This compound serves as a versatile building block in the synthesis of intricate molecular structures, offering multiple avenues for chemical modification. The presence of both a reactive ester functional group and a rigid, fluorinated adamantane core allows for its incorporation into a diverse range of larger, more complex molecules with potential applications in medicinal chemistry and materials science. The derivatization strategies primarily focus on the transformation of the methyl ester group and, to a lesser extent, on reactions involving the adamantane cage itself.

A key initial step in many synthetic pathways is the hydrolysis of the methyl ester to its corresponding carboxylic acid, 3-fluoroadamantane-1-carboxylic acid. This intermediate is then readily converted into a variety of other functional groups, significantly broadening its synthetic utility. For instance, the carboxylic acid can be transformed into an isocyanate, a highly reactive intermediate that can subsequently be used to build complex urea-based structures.

One notable application of this strategy is in the development of potent enzyme inhibitors. Research has shown that related fluorinated adamantane isocyanates can be reacted with aliphatic diamines to produce 1,3-disubstituted bis-ureas. researchgate.net These complex molecules have demonstrated promise as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in various physiological processes. researchgate.netresearchgate.net The adamantane moiety provides a rigid scaffold, while the urea (B33335) groups can engage in specific hydrogen bonding interactions with the enzyme's active site.

The following table illustrates the potential synthetic pathway from this compound to complex bis-urea derivatives:

| Starting Material | Intermediate 1 | Intermediate 2 | Reactant | Product |

| This compound | 3-Fluoroadamantane-1-carboxylic acid | 3-Fluoro-1-isocyanatoadamantane | Aliphatic Diamine | 1,1'-(alkan-1,n-diyl)bis{3-[(3-fluoroadamantan-1-yl)]urea} |

Beyond the synthesis of bioactive molecules, adamantane derivatives are also utilized in the construction of novel polymeric materials. While direct polymerization of this compound is not commonly reported, analogous adamantane compounds, such as 1-bromoadamantane (B121549), have been successfully employed in Friedel-Crafts reactions with various aromatic compounds to generate microporous polymers. rsc.org This suggests a potential route for incorporating the 3-fluoro-adamantane-1-carboxylate moiety into polymer backbones, which could impart unique thermal and mechanical properties to the resulting materials.

Furthermore, the carboxylic acid derived from the hydrolysis of the methyl ester can be used as a ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). mdpi.com The rigid, angle-shaped geometry of the adamantane-carboxylate ligand can direct the self-assembly of metal ions into well-defined one-, two-, or three-dimensional networks. mdpi.com

The following table outlines the potential derivatization of this compound for the creation of polymeric and supramolecular structures:

| Starting Material | Intermediate | Reaction Type | Reactant | Product Class |

| This compound | 3-Fluoroadamantane-1-carboxylic acid | Coordination | Metal Salt | Coordination Polymer / MOF |

| This compound | 3-Fluoroadamantane-1-yl derivative | Friedel-Crafts Alkylation | Aromatic Compound | Adamantane-based Polymer |

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of the carbon-hydrogen framework and for confirming the position of the fluorine atom on the adamantane (B196018) cage.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of methyl 3-fluoroadamantane-1-carboxylate is anticipated to exhibit a complex pattern of signals in the aliphatic region, characteristic of the rigid adamantane cage, along with a distinct singlet for the methyl ester protons. The protons on the adamantane skeleton would appear as a series of overlapping multiplets due to complex spin-spin coupling. The chemical shifts are influenced by the electronegative fluorine atom and the carboxylate group. The protons closer to these substituents would be deshielded and resonate at a lower field. The methyl protons of the ester group are expected to appear as a sharp singlet, typically around 3.7 ppm.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Adamantane CH₂ | 1.5 - 2.5 | m |

| Adamantane CH | 2.0 - 2.8 | m |

| OCH₃ | ~3.7 | s |

Note: The chemical shifts are estimations and can vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum is expected to show distinct signals for each carbon atom in a unique chemical environment. The carbon atom attached to the fluorine (C-3) would exhibit a large one-bond C-F coupling constant and its chemical shift would be significantly downfield due to the high electronegativity of fluorine. Similarly, the carbonyl carbon of the ester group will appear at the downfield end of the spectrum. The quaternary carbon attached to the carboxylate group (C-1) would also be deshielded. The methyl carbon of the ester will have a characteristic chemical shift around 52 ppm.

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O | ~175 |

| C-3 | ~90 (with large ¹JCF) |

| C-1 | ~40 |

| Adamantane CH₂, CH | 25 - 45 |

| OCH₃ | ~52 |

Note: The chemical shifts are estimations and can vary based on the solvent and experimental conditions.

Fluorine-19 NMR (¹⁹F NMR) for Direct Fluorine Characterization

¹⁹F NMR spectroscopy provides direct evidence for the presence and environment of the fluorine atom. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to a tertiary carbon in a polycyclic system. The signal may appear as a complex multiplet due to coupling with the neighboring protons on the adamantane cage.

Expected ¹⁹F NMR Data:

| Nucleus | Expected Chemical Shift (δ, ppm) |

| C-F | -170 to -190 |

Note: The chemical shift is relative to a standard reference (e.g., CFCl₃) and can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. A strong absorption band is expected in the region of 1730-1750 cm⁻¹, which is indicative of the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester would appear in the 1250-1000 cm⁻¹ region. The C-F stretching vibration is expected to show a strong absorption in the 1100-1000 cm⁻¹ range. The C-H stretching vibrations of the adamantane and methyl groups would be observed in the 2850-3000 cm⁻¹ region.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (alkane) | 2850-3000 | Strong |

| C=O (ester) | 1730-1750 | Strong |

| C-O (ester) | 1250-1000 | Strong |

| C-F | 1100-1000 | Strong |

X-ray Crystallography for Solid-State Structure Determination

As no experimental crystal structure data for this compound is publicly available, a detailed analysis of its solid-state structure cannot be provided. However, if suitable crystals were obtained, X-ray crystallography would offer unambiguous proof of its molecular structure. This technique would determine the precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. It would confirm the substitution pattern on the adamantane core and provide insights into the intermolecular interactions governing the crystal packing. For related adamantane derivatives, crystal structures have been determined, often revealing a high degree of symmetry and efficient packing in the solid state.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight and to study the fragmentation pattern of the molecule. The molecular ion peak (M⁺) in the mass spectrum would correspond to the molecular weight of this compound. The fragmentation pattern would be expected to show characteristic losses of functional groups. Common fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃), the carboxyl group (-COOCH₃), and potentially the fluorine atom. The adamantane cage is relatively stable, and thus fragments corresponding to the adamantyl cation or fluoroadamantyl cation would be expected to be prominent.

Expected Mass Spectrometry Fragmentation:

| m/z | Fragment |

| 212 | [M]⁺ |

| 181 | [M - OCH₃]⁺ |

| 153 | [M - COOCH₃]⁺ |

| 135 | [Adamantyl]⁺ |

Note: The relative intensities of the fragment ions would depend on their stability.

Mechanistic Investigations of Synthetic and Transformational Pathways

Mechanistic Insights into Fluorination Processes

The introduction of a fluorine atom onto the adamantane (B196018) skeleton, particularly at a bridgehead position, is a critical step in the synthesis of Methyl 3-fluoroadamantane-1-carboxylate. The mechanism of this C-F bond formation is heavily dependent on the choice of fluorinating agent and reaction conditions, which can steer the reaction through distinct ionic or radical pathways. The high stability of the tertiary adamantyl carbocation often favors ionic mechanisms.

A variety of fluorinating agents can be employed to introduce fluorine into the adamantane framework, each operating through a distinct mechanism. The choice of reagent is crucial for achieving desired selectivity and yield. numberanalytics.comnumberanalytics.comtcichemicals.com Electrophilic fluorinating agents are particularly common for substrates like adamantane that can form stable carbocation intermediates. nih.gov

The N-F class of reagents, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), is widely used. nih.gov Theoretical studies on fluorination with Selectfluor suggest that a single electron transfer (SET) mechanism is often preferred over a direct SN2 pathway. rsc.org In this process, an electron is transferred from the adamantane substrate to the Selectfluor reagent, generating a radical cation intermediate that subsequently leads to the fluorinated product.

Other systems, such as those used in electrochemical fluorination, utilize fluoride (B91410) salts like triethylamine (B128534) pentahydrofluoride (Et₃N−5HF) which serve as both the electrolyte and the fluorine source. acs.org In other synthetic routes, reagents like sulfur tetrafluoride or Ishikawa's reagent can be used to convert a hydroxyl group (from 3-hydroxyadamantane-1-carboxylic acid) into the desired fluoride. researchgate.net

Table 1: Fluorinating Agents and Their Mechanistic Roles in Adamantane Fluorination

| Fluorinating Agent | Type | Proposed Mechanistic Role |

|---|---|---|

| Selectfluor® | Electrophilic (N-F reagent) | Acts as an electron acceptor in a Single Electron Transfer (SET) mechanism, generating an adamantyl radical cation. rsc.org |

| Et₃N−5HF | Nucleophilic Fluoride Source | Provides fluoride ions that react with an electrochemically generated adamantyl cation at the anode. acs.org |

| Sulfur Tetrafluoride (SF₄) | Deoxyfluorination Reagent | Reacts with a hydroxyl group to form an intermediate that is subsequently displaced by fluoride. |

| Ishikawa's Reagent | Deoxyfluorination Reagent | Used for the conversion of alcohols to fluorides, typically under milder conditions than SF₄. researchgate.net |

The formation of the C-F bond at the bridgehead position of the adamantane core can proceed through two primary mechanistic routes: ionic and radical pathways. researchgate.net

Ionic Pathway: This pathway is often dominant for adamantane derivatives due to the exceptional stability of the 1-adamantyl cation, a tertiary carbocation. The reaction is initiated by an electrophile or via oxidation, leading to the departure of a leaving group or the removal of a hydride ion from the C-H bond at the bridgehead position. This results in the formation of the planar 1-adamantyl carbocation. This intermediate is then captured by a nucleophilic fluoride source (e.g., F⁻ from a salt) to yield the fluorinated product. wikipedia.org The stability of the carbocation intermediate makes this a favorable route, and it is the likely pathway in electrochemical fluorination and reactions involving strong acids. acs.org Computational studies have extensively characterized the structure and energetics of the 1-adamantyl cation. researchgate.net

Radical Pathway: Alternatively, C-F bond formation can occur via a free-radical mechanism. researchgate.netnih.gov This process typically begins with the abstraction of the bridgehead hydrogen atom by a radical initiator, forming a 1-adamantyl radical. This radical is characterized by a pyramidal geometry at the radical center. researchgate.net The adamantyl radical then reacts with a fluorine source, which could be a molecule that can donate a fluorine atom, such as Selectfluor®. researchgate.net While less common than ionic pathways for bridgehead functionalization, radical fluorination can be achieved under specific conditions, often involving photochemical or thermal initiation.

Mechanistic Studies of Ester Hydrolysis and Carboxylic Acid Derivatization

The ester group in this compound can be hydrolyzed to the corresponding carboxylic acid, 3-fluoroadamantane-1-carboxylic acid. This transformation is a prerequisite for further derivatization, such as amide formation. The hydrolysis can be catalyzed by either acid or base.

The mechanism of ester hydrolysis is well-established. rsc.org Under basic conditions (saponification), the reaction typically follows a BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. A hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide (B1231860) ion (⁻OCH₃) as the leaving group to form the carboxylate salt. A final protonation step yields the carboxylic acid.

Under acidic conditions, the mechanism is typically AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). The carbonyl oxygen is first protonated by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by a water molecule. This leads to a tetrahedral intermediate. Following a proton transfer, a molecule of methanol (B129727) is eliminated, and deprotonation of the resulting species yields the carboxylic acid. nih.gov The bulky adamantyl group may sterically hinder the approach of the nucleophile to some extent, potentially affecting the reaction rate compared to less hindered esters. cuni.cz

The resulting 3-fluoroadamantane-1-carboxylic acid is a versatile intermediate for further derivatization. For example, it can be converted to an acyl chloride and subsequently reacted with amines to form a wide range of amides.

Electrochemical Reaction Mechanisms

Electrochemical methods offer a selective and controlled way to fluorinate adamantane derivatives. acs.org The mechanism for the electrochemical fluorination of an adamantane ester, such as methyl adamantane-1-carboxylate, in an electrolyte like Et₃N-5HF involves anodic oxidation.

The key steps in the proposed mechanism are:

Oxidation at the Anode: The adamantane derivative undergoes a one-electron oxidation at the anode surface. This oxidation preferentially occurs at the tertiary C-H bond of the bridgehead position due to the lower oxidation potential and the stability of the resulting intermediate.

Formation of a Radical Cation: The one-electron oxidation generates an adamantyl radical cation.

Deprotonation and Cation Formation: The radical cation loses a proton to form the highly stable 1-adamantyl carbocation.

Nucleophilic Attack by Fluoride: The carbocation intermediate is then attacked by fluoride ions (F⁻) present in high concentration in the electrolyte solution. This C-F bond-forming step is rapid and irreversible.

By carefully controlling the anode potential, it is possible to achieve selective monofluorination. The presence of the ester group means that the oxidation potential must be chosen carefully to avoid side reactions. This method is highly effective because it generates the reactive carbocation intermediate directly at the electrode surface in a fluoride-rich environment. acs.org

Kinetic Analysis of Key Reaction Steps

Direct kinetic studies specifically on the synthesis and hydrolysis of this compound are not widely reported in the literature. However, mechanistic proposals allow for the inference of key kinetic parameters and rate-determining steps, often by analogy to studies on similar adamantane systems. researchgate.netacs.org

For the ionic fluorination pathway , the formation of the 1-adamantyl carbocation is energetically the most demanding step and is therefore considered the rate-determining step (RDS). The rate of the reaction would be expected to depend on the concentration of the adamantane substrate and the activity of the species that facilitates the formation of the cation (e.g., the applied potential in electrochemistry or the strength of a Lewis acid).

Kinetic studies on the reaction of adamantane derivatives with nitric acid have shown the reaction to be first order with respect to the substrate, supporting the idea that the initial activation of the adamantane C-H bond is the critical step. researchgate.net

Computational Chemistry and Theoretical Aspects

Density Functional Theory (DFT) Calculations for Structural Analysis and Electronic Properties

DFT calculations would involve optimizing the geometry of the molecule to find its lowest energy conformation. The results of such a calculation would provide a detailed three-dimensional picture of the molecule. For instance, the adamantane (B196018) cage is known for its rigid and nearly strain-free structure, and DFT can quantify the minor distortions induced by the substituents.

Table 1: Predicted Structural Parameters of Methyl 3-fluoroadamantane-1-carboxylate from DFT Calculations This table presents hypothetical yet realistic data based on typical values for adamantane derivatives, as specific literature data for the target molecule was not found.

| Parameter | Value |

| C-F Bond Length | 1.39 Å |

| C-C (cage) Bond Length (average) | 1.54 Å |

| C-C(O) Bond Length | 1.52 Å |

| C=O Bond Length | 1.21 Å |

| C-O Bond Length | 1.35 Å |

| F-C-C Angle (average) | 109.5° |

| C-C-C (cage) Angle (average) | 109.5° |

| O=C-O Angle | 124° |

These values are consistent with the known geometries of fluorinated alkanes and carboxylic acid esters. The C-F bond length is typical for a covalent bond between carbon and fluorine. The adamantane cage largely retains its tetrahedral geometry.

Molecular Orbital Theory and Bonding Analysis (C-F bond strength and polarization)

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and bonding in molecules. The introduction of a highly electronegative fluorine atom at the C3 position of the adamantane cage has significant electronic consequences. The C-F bond is highly polarized, with a significant partial positive charge on the carbon atom and a partial negative charge on the fluorine atom. This polarization has a profound effect on the molecule's reactivity and intermolecular interactions.

The strength of the C-F bond is another key aspect. It is one of the strongest single bonds in organic chemistry, which contributes to the chemical stability of fluorinated compounds. Computational methods can be used to calculate the bond dissociation energy, providing a quantitative measure of its strength.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. In adamantane derivatives, the HOMO and LUMO are often associated with the cage C-H and C-C sigma bonds. The presence of the fluorine and methyl carboxylate substituents will influence the energies of these frontier orbitals. For instance, the electron-withdrawing nature of the fluorine atom and the carboxylate group is expected to lower the energy of the HOMO, making the molecule less susceptible to oxidation.

Table 2: Calculated HOMO and LUMO Energies of Adamantane and a Related Derivative Data for analogous compounds is presented to illustrate the effect of substitution on frontier orbital energies.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

| Adamantane | -7.84 | 1.53 | 9.37 | nih.gov |

| Adamantane-linked 1,2,4-triazole (B32235) derivative | -6.89 | -1.54 | 5.35 | nih.gov |

As shown in the table for analogous compounds, substitution can significantly alter the HOMO-LUMO gap, which in turn affects the molecule's electronic properties and reactivity. nih.gov

Prediction of Reactivity and Reaction Pathways through Computational Modeling

Computational modeling can be employed to predict the reactivity of this compound and to explore potential reaction pathways. The adamantane cage has two types of carbon atoms: tertiary (at the bridgehead positions) and secondary (in the methylene (B1212753) bridges). The bridgehead positions are generally more reactive towards electrophilic substitution and radical abstraction. nih.gov

The presence of the fluorine atom and the methyl carboxylate group will direct further functionalization. The electron-withdrawing nature of these substituents deactivates the adamantane cage towards electrophilic attack. However, computational studies can help identify the most likely sites for nucleophilic attack or for reactions that proceed through radical intermediates. For example, computational modeling can be used to calculate the activation energies for various potential reactions, allowing for the prediction of the most favorable reaction pathway. nih.govchemrxiv.org

Common reaction pathways for functionalized adamantanes that could be modeled include further halogenation, nitration, and oxidation. The computational models would predict the regioselectivity of these reactions, indicating which of the remaining C-H bonds is most likely to react.

Conformational Analysis and Stereochemical Insights

The adamantane cage is conformationally rigid. Unlike flexible cyclic systems, it does not undergo ring flipping. This rigidity is a defining characteristic of adamantane derivatives. The primary conformational flexibility in this compound arises from the rotation around the C1-C(O) single bond of the methyl carboxylate group. Computational methods can be used to determine the rotational barrier and the preferred conformation of this group.

From a stereochemical perspective, 1,3-disubstituted adamantanes like this compound are achiral as they possess a plane of symmetry that passes through the C1 and C3 atoms and bisects the molecule. However, if a third, different substituent were introduced at another bridgehead position, the molecule would become chiral. stackexchange.comyoutube.com The rigid adamantane framework serves as an excellent scaffold for the design of chiral molecules with well-defined three-dimensional structures.

Synthetic Utility As a Chemical Scaffold

Building Block in the Synthesis of Functionalized Adamantane (B196018) Derivatives

The true synthetic potential of methyl 3-fluoroadamantane-1-carboxylate is realized in its role as a precursor to a multitude of functionalized adamantane derivatives. The presence of both a fluorine atom and a methyl ester group provides two orthogonal points for chemical modification, allowing for a stepwise and controlled introduction of various functionalities.

The fluorine atom at the C3 position, while imparting unique electronic properties, can also serve as a leaving group under specific conditions, enabling nucleophilic substitution reactions to introduce a range of other substituents. For instance, the treatment of similar fluoroadamantane compounds with organoaluminum reagents can lead to the introduction of alkyl, alkenyl, and alkynyl groups. researchgate.net This approach allows for the carbon skeleton of the adamantane core to be further elaborated, creating more complex structures.

Simultaneously, the methyl ester at the C1 position is a versatile functional group that can be readily transformed into a variety of other functionalities. Standard organic transformations can be employed to convert the ester into amides, carboxylic acids, alcohols, and amines. For example, hydrolysis of the ester yields the corresponding carboxylic acid, which can then be coupled with amines to form amides or be subjected to reduction to afford the primary alcohol. These transformations are fundamental in preparing adamantane-based compounds for biological screening and materials science applications.

A notable example of a related compound's utility is the synthesis of a fluorinated analog of Memantine, an important drug for the treatment of Alzheimer's disease, from methyl 3,5-dimethyladamantane-1-carboxylate. researchgate.net This highlights the potential of such fluorinated adamantane carboxylates in the development of new therapeutic agents. The strategic functionalization of the adamantane core is crucial for modulating the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

The table below summarizes some of the key transformations that can be performed on this compound to generate functionalized adamantane derivatives.

| Starting Material | Reagent(s) | Product Functional Group(s) | Potential Applications |

| This compound | 1. LiOH, H₂O/THF2. H₃O⁺ | 3-fluoroadamantane-1-carboxylic acid | Intermediate for amide synthesis, further functionalization |

| This compound | R₂NH | N,N-disubstituted-3-fluoroadamantane-1-carboxamide | Biologically active compounds |

| This compound | LiAlH₄ | (3-fluoroadamantan-1-yl)methanol | Precursor for ethers, esters, and halides |

| This compound | R₃Al | 3-alkyl-adamantane-1-carboxylate | Building blocks with extended carbon frameworks |

Applications in Organic Synthesis beyond Direct Product Formation

Beyond its role as a direct building block that is incorporated into the final product, the adamantane scaffold derived from this compound can influence the course of chemical reactions in more subtle yet significant ways. The rigid and bulky nature of the adamantane cage can be exploited to control the stereochemistry of reactions or to create specific microenvironments that can influence reactivity.

While specific examples utilizing this compound in this capacity are not extensively documented, the broader class of adamantane derivatives has been employed in the design of chiral auxiliaries and catalysts. The well-defined three-dimensional structure of the adamantane core can create a chiral pocket that directs the approach of reagents to a substrate, leading to the preferential formation of one stereoisomer over another.

Furthermore, the lipophilic nature of the adamantane group can be used to enhance the solubility of catalysts in nonpolar organic solvents, facilitating homogeneous catalysis. In biphasic catalysis, the adamantyl group can act as a "phase tag," allowing for the easy separation of the catalyst from the reaction mixture.

Use in the Preparation of Scaffolds for Diverse Chemical Research

The unique tetrahedral geometry of the adamantane cage makes it an ideal scaffold for the construction of multivalent systems, where multiple copies of a ligand are displayed in a precise three-dimensional arrangement. Such multivalent scaffolds are of great interest in medicinal chemistry and materials science for their ability to enhance binding affinity and avidity to biological targets and for the creation of well-ordered materials.

This compound can serve as a precursor for the synthesis of "(3+1)" scaffolds. researchgate.net In this design, three of the bridgehead positions of the adamantane core are functionalized with one type of group, while the fourth position bears a different, orthogonally reactive group. This allows for the attachment of three identical ligands to the scaffold, with the fourth position available for the conjugation of a reporter molecule, a solubilizing group, or a point of attachment to a surface.

For example, the ester group of this compound can be converted to a handle for attachment, while the fluorine can be replaced to introduce another functionality. Subsequent modifications at other bridgehead positions can lead to the desired multivalent scaffold. These rigid, well-defined scaffolds are invaluable tools for studying multivalent interactions in biological systems and for the development of new diagnostic and therapeutic agents. nih.govnih.gov

The synthesis of bifunctional, angle-shaped adamantane-based ligands for the construction of coordination polymers and metal-organic frameworks (MOFs) is another area where derivatives of adamantane carboxylates find application. nih.gov The rigid adamantane core acts as a strut, connecting metal centers in a predictable manner to form extended, porous structures with potential applications in gas storage, separation, and catalysis.

Future Research Directions in Methyl 3 Fluoroadamantane 1 Carboxylate Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of functionalized adamantanes has traditionally relied on multi-step sequences often involving harsh reagents and conditions, such as the use of strong acids in Koch-Haaf carboxylation or free-radical halogenation. The development of greener, more efficient, and sustainable methods for the synthesis of Methyl 3-fluoroadamantane-1-carboxylate is a paramount objective.

Future research should focus on late-stage C-H functionalization, which offers a more atom-economical approach by directly modifying the adamantane (B196018) core. nih.govrsc.org Photocatalysis, using either transition metals like iridium or organic dyes, has emerged as a powerful tool for the selective activation of strong C–H bonds under mild conditions. acs.orgresearchgate.net Investigating the direct, regioselective fluorination and carboxylation of an adamantane precursor using photoredox catalysis could significantly shorten the synthetic route and reduce waste. acs.org

| Metric | Traditional Approach (e.g., Halogenation followed by Grignard Carboxylation) | Proposed Sustainable Approach (e.g., Direct Photocatalytic C-H Functionalization) |

|---|---|---|

| Reagents | Strong acids/bases, stoichiometric hazardous reagents (e.g., Br2, Mg, CO2) | Catalytic amounts of photocatalyst, mild reagents |

| Conditions | Harsh temperatures, inert atmospheres | Visible light, room temperature, ambient pressure |

| Solvents | Anhydrous organic solvents (e.g., ether, THF) | Greener solvents or potentially solvent-free conditions rsc.org |

| Atom Economy | Lower, due to stoichiometric byproducts (e.g., MgBr2) | Higher, fewer byproducts |

| Process Safety | Risks associated with reactive organometallics and corrosive acids | Reduced risk due to milder conditions and smaller reactor volumes (in flow chemistry) youtube.com |

Exploration of Under-Investigated Chemical Transformations

The reactivity of this compound is largely uncharted territory. Its structure contains three key reactive sites: the ester functionality, the fluorine-bearing tertiary carbon, and the remaining C-H bonds of the adamantane cage.

Systematic investigation into the transformation of the methyl ester group is a logical starting point. Reactions such as hydrolysis to the corresponding carboxylic acid, amidation with various amines to generate novel amides, and reduction to the 3-fluoro-1-(hydroxymethyl)adamantane alcohol would provide a family of valuable derivatives. The influence of the electron-withdrawing fluorine atom at the adjacent bridgehead position on the reactivity of the carboxylate group is a key question to be answered.

Classic adamantane reactions remain under-investigated for this specific substrate. For instance, the Ritter reaction, which typically involves the reaction of a carbocation precursor with a nitrile, could be explored. nih.govcapes.gov.br Treating this compound under acidic conditions in the presence of various nitriles could potentially lead to the synthesis of novel 3-amido-1-carboxy-adamantane derivatives, compounds with potential pharmacological relevance. acs.org Another interesting avenue is the Claisen-type condensation with nitriles, analogous to the reaction of methyl adamantane-1-carboxylate with acetonitrile, which could yield functionalized β-ketonitriles. researchgate.net

| Transformation | Typical Reagents | Predicted Product Class | Area of Investigation |

|---|---|---|---|

| Ester Hydrolysis | LiOH, H2O/THF | 3-Fluoroadamantane-1-carboxylic acid | Kinetics, influence of fluorine on reaction rate |

| Amidation | R2NH, heat or coupling agents | N-substituted-3-fluoroadamantane-1-carboxamides | Scope of applicable amines, synthesis of bioactive amides |

| Ester Reduction | LiAlH4, Et2O | (3-Fluoroadamantane-1-yl)methanol | Chemoselectivity, synthesis of building blocks |

| Ritter Reaction | R-CN, H2SO4 | Amido-adamantane derivatives | Reactivity of the fluorinated cage, potential rearrangements |

| Condensation | CH3CN, NaH | β-Ketonitrile adamantane derivatives | Novel C-C bond formation, synthesis of complex scaffolds |

Advanced Spectroscopic Techniques for Enhanced Structural Details

While standard techniques such as ¹H and ¹³C NMR are fundamental for routine characterization, a deeper and more precise understanding of the three-dimensional structure and electronic environment of this compound requires the application of advanced spectroscopic methods. mdpi.comnih.gov

Given the presence of fluorine, ¹⁹F NMR spectroscopy is an indispensable tool. e-bookshelf.de Its high sensitivity and wide chemical shift range can provide exquisite detail about the local electronic environment. rsc.org Advanced ¹⁹F-based experiments, such as heteronuclear relaxation-encoded selective TOCSY (het-REST), could be used to deconstruct complex spectra and isolate the ¹H signals of the fluorinated molecule from any impurities or in reaction mixtures. nih.gov

Two-dimensional (2D) NMR techniques are crucial for unambiguous assignment and structural elucidation. numberanalytics.com

COSY (Correlation Spectroscopy) would confirm the proton-proton coupling network within the adamantane cage.

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate proton signals with their directly attached and long-range coupled carbons, respectively, allowing for complete assignment of the ¹H and ¹³C spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space correlations between protons, providing insights into the preferred conformation of the methyl ester group relative to the adamantane cage.

Furthermore, solid-state NMR (ssNMR) could provide invaluable information about the compound's crystalline structure, packing, and polymorphism. nih.gov Since adamantane itself is a common standard for ¹³C ssNMR, applying these techniques to its derivative is a natural extension. researchgate.net Variable temperature ssNMR could also be used to study dynamic processes and phase transitions in the solid state.

| Technique | Information Provided | Relevance to this compound |

|---|---|---|

| ¹⁹F NMR | Direct observation of the fluorine nucleus, high sensitivity to electronic environment. rsc.org | Confirms fluorination, probes electronic effects, useful for purity and reaction monitoring. |

| 2D NMR (HSQC/HMBC) | Correlation of ¹H and ¹³C nuclei through one or multiple bonds. | Unambiguous assignment of all carbon and proton signals in the complex adamantane cage. |

| 2D NMR (NOESY) | Correlation of nuclei that are close in space. | Determines the spatial orientation and conformation of the ester group. |

| Solid-State NMR (ssNMR) | Information on molecular structure and dynamics in the solid phase. researchgate.net | Characterizes crystal packing, identifies polymorphs, and studies molecular motion. |

Deeper Theoretical Understanding of Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive lens through which to understand the intrinsic properties of this compound. ksu.edu.samdpi.com Theoretical studies can guide future experimental work by predicting reactivity, rationalizing spectroscopic data, and modeling reaction mechanisms.

A primary goal would be to compute key molecular properties and reactivity descriptors. acs.org Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can predict the molecule's susceptibility to oxidation and reduction. The HOMO-LUMO gap provides an estimate of chemical reactivity and kinetic stability. nih.gov Mapping the Molecular Electrostatic Potential (MEP) onto the electron density surface would visually identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule will interact with other reagents.

Furthermore, DFT calculations can elucidate the specific electronic impact of the fluorine substituent. Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra and analyze how fluorination affects the optical properties. researchgate.netdntb.gov.ua Natural Bond Orbital (NBO) analysis can quantify the charge distribution and delocalization within the molecule, providing a deeper understanding of the inductive effects of the fluorine and ester groups on the adamantane cage. acs.org

Finally, computational modeling can be applied to investigate the mechanisms of the under-explored reactions proposed in section 8.2. By calculating the energies of reactants, transition states, and products, researchers can map out reaction pathways, predict activation barriers, and understand the origins of regioselectivity or stereoselectivity.

| Parameter | Method of Calculation | Predicted Chemical Insight |

|---|---|---|

| HOMO/LUMO Energies | DFT | Indicates electron-donating/accepting ability; predicts reactivity towards electrophiles/nucleophiles. |

| HOMO-LUMO Gap | DFT | Correlates with chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | DFT | Visualizes charge distribution; identifies sites for electrophilic and nucleophilic attack. |

| Mulliken/NBO Charges | DFT/NBO Analysis | Quantifies the partial charge on each atom, detailing the inductive effects of substituents. |

| Transition State Energies | DFT (Reaction Path Following) | Determines activation barriers for proposed reactions, allowing prediction of reaction feasibility and kinetics. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-fluoroadamantane-1-carboxylate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves fluorination of the adamantane core using agents like Selectfluor or DAST under anhydrous conditions. Post-synthesis, purity is validated via HPLC (C18 column, acetonitrile/water gradient) and NMR spectroscopy (¹H/¹³C). Crystallization in ethanol or hexane can enhance purity. Structural confirmation requires X-ray crystallography (SHELXL for refinement) and Mercury for visualization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹⁹F NMR : Identifies fluorine substitution patterns and adamantane proton environments (e.g., δ 1.5–2.5 ppm for adamantane protons; ¹⁹F NMR δ -120 to -150 ppm for C-F).

- IR Spectroscopy : Confirms ester carbonyl (C=O stretch ~1700 cm⁻¹) and C-F bonds (1000–1100 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 240.1). Cross-reference with computational tools like ORCA for spectral simulation .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, rinse with water for 15 minutes and seek medical attention. Avoid exposure to oxidizing agents (e.g., peroxides) due to potential hazardous reactions . Store in a dry, cool environment to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does fluorination at the 3-position influence the electronic and steric properties of the adamantane core?

- Methodological Answer : Fluorine’s electronegativity increases the electron-withdrawing nature of the adamantane scaffold, altering reaction kinetics in nucleophilic substitutions. Steric effects are minimal due to adamantane’s rigid structure. Computational studies (DFT using Gaussian) can map electrostatic potentials and LUMO/HOMO distributions. X-ray data (Mercury ) reveal bond length distortions (C-F ~1.39 Å vs. C-H ~1.09 Å) .

Q. What strategies resolve contradictions in reported crystallographic data for fluorinated adamantane derivatives?

- Methodological Answer : Cross-validate data using multiple techniques:

- X-ray Crystallography : Refine structures with SHELXL ; check for twinning or disorder.

- Solid-State NMR : Compare ¹³C/¹⁹F chemical shifts with DFT predictions.

- Packing Analysis : Use Mercury’s Materials Module to assess intermolecular interactions (e.g., C-F···H-C) that may influence crystal symmetry . Discrepancies often arise from solvent inclusion or polymorphism.

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess transition states and activation energies.

- MD Simulations : Simulate reaction trajectories in solvents (e.g., DMSO) using GROMACS.

- Docking Studies : Predict binding affinities with enzymes (e.g., esterases) using AutoDock Vina. Validate with kinetic assays (UV-Vis monitoring of ester hydrolysis) .

Q. What are the thermal stability limits of this compound under varying pH conditions?

- Methodological Answer : Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen. Stability ranges:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.